molecular formula C11H10N2O2 B11899272 Methyl 3-aminoisoquinoline-6-carboxylate

Methyl 3-aminoisoquinoline-6-carboxylate

Cat. No.: B11899272
M. Wt: 202.21 g/mol
InChI Key: VJRRVRJUSADGSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-aminoisoquinoline-6-carboxylate can be synthesized through various methods. One common approach involves the cyclocondensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines . This method depends on the intrinsic nature of the nitrogen substrates used. Ammonia or primary amines can smoothly afford 3-aminoisoquinolines with good yields, whereas secondary amines are converted slowly and often fail to produce the desired product .

Another method involves the direct amination of 3-haloisoquinoline with sodium amide, aqueous ammonia, or cyclic amine . This method requires harsh reaction conditions, such as high reaction temperature or pressure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminoisoquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of Methyl 3-aminoisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or activating specific enzymes and receptors . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 3-aminoisoquinoline-6-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)7-2-3-8-6-13-10(12)5-9(8)4-7/h2-6H,1H3,(H2,12,13)

InChI Key

VJRRVRJUSADGSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=NC=C2C=C1)N

Origin of Product

United States

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